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Compound of Interest

Compound Name: OX01914

Cat. No.: B15601097 Get Quote

An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Novel

Utrophin Modulator

Abstract
OX01914, identified as 4,6-diphenylpyrimidine-2-carbohydrazide, is a novel small molecule

under investigation as a utrophin modulator for the potential treatment of Duchenne muscular

dystrophy (DMD). This document provides a comprehensive technical overview of OX01914,

including its chemical structure, physicochemical properties, and biological activity. Detailed

experimental protocols for its characterization and evaluation are presented, alongside a

discussion of its mechanism of action. This guide is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Properties
OX01914 is a heteroaryl acyl hydrazide.[1] Its core structure consists of a pyrimidine ring

substituted with two phenyl groups and a carbohydrazide functional group.

Table 1: Chemical and Physical Properties of OX01914
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Property Value Source

IUPAC Name
4,6-diphenylpyrimidine-2-

carbohydrazide
[1]

CAS Number 49676-35-9 [2][3][4]

Molecular Formula C₁₇H₁₄N₄O Inferred from structure

Molecular Weight 290.32 g/mol Inferred from structure

Appearance Solid (assumed) N/A

Solubility Good aqueous solubility [1]

Permeability Good permeability [1]

EC₅₀ 20.5 μM [2][5]

Biological Activity and Mechanism of Action
OX01914 has been identified as a modulator of utrophin, a protein that can functionally

compensate for the absence of dystrophin in DMD patients.[6][7] Studies have shown that

OX01914 upregulates utrophin protein levels in cellular models of DMD.[1][2][5]

A key finding is that OX01914 operates through a mechanism of action distinct from that of

ezutromid, another utrophin modulator.[1] This was determined by its activity in a specific cell-

based phenotypic reporter gene assay (LUmdx) and its inactivity in the H2K-mdx utrnA-luc

screen where ezutromid was discovered.[1] Further research has focused on identifying the

specific protein targets of OX01914 to fully elucidate its mechanism.[1][6]
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Caption: Proposed signaling pathway for OX01914 in utrophin upregulation.

Experimental Protocols
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The following are summaries of key experimental methodologies used in the evaluation of

OX01914.

Cell-Based Utrophin Upregulation Assay (LUmdx
Reporter Gene Assay)
This assay is a cell-based phenotypic reporter gene screen designed to identify compounds

that upregulate the utrophin promoter.

Cell Line: Immortalized myoblast LUmdx cell line. This cell line has firefly luciferase knocked

into one utrophin exon 7 allele in a dystrophin-null mouse background.[1]

Methodology:

Plate LUmdx cells in appropriate multi-well plates.

Treat cells with varying concentrations of OX01914 or control compounds.

Incubate for a specified period.

Lyse the cells and measure luciferase activity using a luminometer.

An increase in luciferase activity corresponds to the upregulation of the utrophin promoter.

[1]

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-

response curve. For OX01914, the EC₅₀ was determined to be 20.5 μM.[2][5]

Target Identification using Photoaffinity-Labeled
Clickable Probes
To identify the protein targets of OX01914, a chemical proteomics strategy is employed.

Probe Design: A cell-permeable photoaffinity-labeled clickable probe based on the structure

of OX01914 is synthesized.[1]

Methodology:
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Treat live dystrophic mouse myoblasts with the photoaffinity probe.

Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding

partners.

Lyse the cells.

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach

a reporter tag (e.g., a fluorescent dye or biotin) to the probe.

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by mass

spectrometry for protein identification.[1]
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Caption: Workflow for target identification of OX01914 using photoaffinity probes.

Structure-Activity Relationship (SAR) Studies
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Initial SAR studies have been conducted on the 4,6-diphenylpyrimidine-2-carbohydrazide

scaffold to explore the structural requirements for its utrophin-modulating activity.[6][7][8] These

studies aim to optimize the potency and physicochemical properties of the lead compound,

OX01914.[7][8]

Preclinical Development and Future Directions
OX01914 has demonstrated promising in vitro activity, warranting further investigation. Key

preclinical assessments include:

Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME)

properties in animal models. Initial studies indicated rapid metabolism in mouse hepatocytes.

[1]

In vivo Efficacy: Assessment of utrophin upregulation and functional improvement in DMD

animal models (e.g., mdx mouse).

Toxicity: Comprehensive safety and toxicology studies.

The development of more potent and metabolically stable analogs of OX01914 is a key focus

of ongoing research.[9]

Conclusion
OX01914 represents a promising starting point for the development of a new class of utrophin

modulators for the treatment of Duchenne muscular dystrophy. Its distinct mechanism of action

offers a potential alternative or complementary therapeutic strategy. Further optimization and

preclinical evaluation are necessary to determine its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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